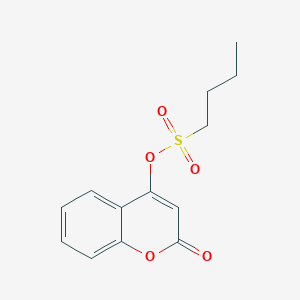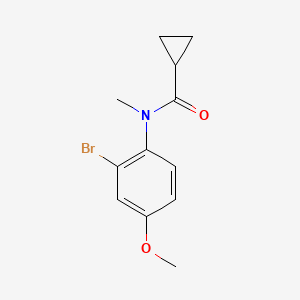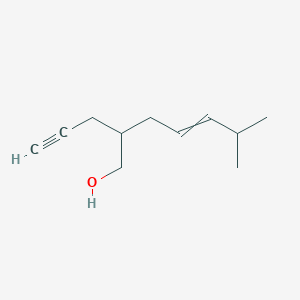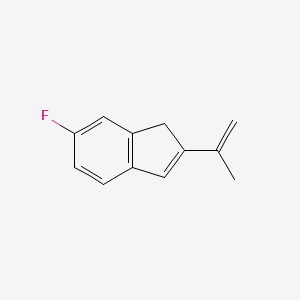
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities. The compound’s structure includes a 4-chlorophenyl group, a phenylhydrazinylidene moiety, and a butanethioamide backbone, making it a unique and intriguing molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable β-keto thioamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and chlorophenyl derivatives.
科学研究应用
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological macromolecules, modulating their activity. The compound may also inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its mechanism of action fully.
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanamide
- N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone moiety allows for versatile modifications, making it a valuable scaffold for drug design and synthesis. Additionally, the presence of the 4-chlorophenyl group enhances its pharmacological properties, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
652328-74-0 |
|---|---|
分子式 |
C16H14ClN3OS |
分子量 |
331.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-11(21)15(20-19-14-5-3-2-4-6-14)16(22)18-13-9-7-12(17)8-10-13/h2-10,19H,1H3,(H,18,22) |
InChI 键 |
DUPDOWYMZGJNSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)


![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
